molecular formula C10H12FLi3N5O13P3 B14048126 Lithium ((2R,3R,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-fluoro-3-hydroxytetrahydrofuran-2-yl)methyl hydrogen triphosphate

Lithium ((2R,3R,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-fluoro-3-hydroxytetrahydrofuran-2-yl)methyl hydrogen triphosphate

Cat. No.: B14048126
M. Wt: 543.1 g/mol
InChI Key: LJROCXPLGCSGGF-MPTIMWNFSA-K
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Description

2’-Fluoro-2’-deoxyguanosine-5’-triphosphate, lithium salt, 100mM solution is a modified nucleotide analog. It is a clear, colorless solution with a molecular formula of C10H12FLi3N5O13P3 and a molecular weight of 542.97 . This compound is primarily used in biochemical and molecular biology research, particularly in studies involving DNA synthesis and repair.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-fluoro-2’-deoxyguanosine-5’-triphosphate involves multiple steps, starting from the appropriate nucleoside precursor. The fluorination at the 2’ position is typically achieved using a fluorinating agent under controlled conditions. The triphosphate group is then introduced using a phosphorylation reagent. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-2’-deoxyguanosine-5’-triphosphate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom at the 2’ position can participate in nucleophilic substitution reactions.

    Phosphorylation/Dephosphorylation: The triphosphate group can be phosphorylated or dephosphorylated under specific conditions.

Common Reagents and Conditions

    Fluorinating Agents: Used for introducing the fluorine atom.

    Phosphorylation Reagents: Used for attaching the triphosphate group.

    Enzymes: DNA polymerases can incorporate this nucleotide analog into DNA strands during synthesis.

Major Products

The major products formed from these reactions include various phosphorylated derivatives and DNA strands containing the modified nucleotide .

Scientific Research Applications

2’-Fluoro-2’-deoxyguanosine-5’-triphosphate is widely used in scientific research, including:

Mechanism of Action

The compound exerts its effects by being incorporated into DNA strands during synthesis. The presence of the fluorine atom at the 2’ position can alter the DNA structure and function, potentially inhibiting DNA replication and repair processes. This makes it useful in anti-cancer research, where it can interfere with the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyguanosine-5’-triphosphate: Lacks the fluorine atom at the 2’ position.

    2’-Fluoro-2’-deoxyadenosine-5’-triphosphate: Similar structure but with adenine instead of guanine.

    2’-Fluoro-2’-deoxycytidine-5’-triphosphate: Similar structure but with cytosine instead of guanine

Uniqueness

2’-Fluoro-2’-deoxyguanosine-5’-triphosphate is unique due to the presence of the fluorine atom at the 2’ position, which can significantly alter its chemical and biological properties. This modification enhances its stability and makes it a valuable tool in various research applications .

Properties

Molecular Formula

C10H12FLi3N5O13P3

Molecular Weight

543.1 g/mol

IUPAC Name

trilithium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H15FN5O13P3.3Li/c11-4-6(17)3(1-26-31(22,23)29-32(24,25)28-30(19,20)21)27-9(4)16-2-13-5-7(16)14-10(12)15-8(5)18;;;/h2-4,6,9,17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18);;;/q;3*+1/p-3/t3-,4-,6-,9-;;;/m1.../s1

InChI Key

LJROCXPLGCSGGF-MPTIMWNFSA-K

Isomeric SMILES

[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)F)N=C(NC2=O)N

Canonical SMILES

[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)F)N=C(NC2=O)N

Origin of Product

United States

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